

# A Comparative Analysis of GI 181771 and Peptide CCK Analogs on Food Intake

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GI 181771 |           |
| Cat. No.:            | B607635   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the non-peptidic cholecystokinin-1 receptor (CCK1R) agonist, **GI 181771**, and various peptide CCK analogs concerning their effects on food intake. The analysis is supported by experimental data from preclinical and clinical studies, with a focus on quantitative outcomes, experimental methodologies, and underlying signaling mechanisms.

## **Executive Summary**

Cholecystokinin (CCK) is a crucial peptide hormone in the regulation of satiety and food intake. Consequently, its receptors have been a key target for the development of anti-obesity therapeutics. While peptide CCK analogs have consistently demonstrated efficacy in reducing food intake in preclinical models, the non-peptidic small molecule agonist **GI 181771** (also known as GI181771X) failed to produce weight loss in clinical trials. This guide elucidates the differences in their effects, highlighting the translational gap between preclinical efficacy and clinical outcomes.

## **Quantitative Comparison of Effects on Food Intake**

The following table summarizes the quantitative effects of **GI 181771** and representative peptide CCK analogs on food intake from published studies. A significant challenge in directly comparing these compounds is the lack of publicly available, specific quantitative data on food







intake reduction for **GI 181771** from its clinical trials. The available reports focus on the primary endpoint of weight loss, which was not met.



| Compound                       | Species/Po<br>pulation         | Dose                                                     | Route of<br>Administrat<br>ion | Key Finding<br>on Food<br>Intake                                                                                                                                                           | Source |
|--------------------------------|--------------------------------|----------------------------------------------------------|--------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| GI 181771                      | Overweight/O<br>bese Humans    | Various                                                  | Oral                           | No significant long-term effect on body weight. Effects on liquid food intake were described as "variable," with significant reduction only at doses (≥8 mg) that induced vomiting.[1] [2] | [1][2] |
| NN9056<br>(Peptide<br>Analog)  | Obese<br>Göttingen<br>Minipigs | Low Dose (2-<br>5 nmol/kg),<br>High Dose<br>(10 nmol/kg) | Subcutaneou<br>s (once daily)  | Significant reduction in accumulated food intake over 13 weeks. Low Dose: 51.5 ± 13.8 kg; High Dose: 41.8 ± 12.6 kg; Vehicle: 86.5 ± 19.5 kg.[3]                                           | [3]    |
| JMV-180<br>(Peptide<br>Analog) | Mice                           | Not specified                                            | Intraperitonea<br>I            | Potently<br>suppressed<br>intake of a<br>liquid diet.                                                                                                                                      | [4]    |



|                                |      |               |                     | The effect was blocked by a selective CCK-A receptor antagonist.                                                |     |
|--------------------------------|------|---------------|---------------------|-----------------------------------------------------------------------------------------------------------------|-----|
| JMV-180<br>(Peptide<br>Analog) | Rats | Not specified | Intraperitonea<br>I | Failed to<br>suppress<br>intake of a<br>liquid diet. It<br>antagonized<br>the anorectic<br>effects of<br>CCK-8. | [4] |

## **Signaling Pathways and Mechanism of Action**

Both **GI 181771** and peptide CCK analogs exert their effects by activating the CCK1 receptor, a G protein-coupled receptor. Activation of CCK1R initiates a cascade of intracellular signaling events that ultimately lead to a sensation of satiety. The primary signaling pathways involved are:

- Gq-protein coupled pathway: This is the classical pathway for CCK1R. Activation of Gq leads
  to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol
  4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3
  triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5]
- Gs-protein coupled pathway: CCK1R can also couple to Gs proteins, leading to the
  activation of adenylyl cyclase (AC) and an increase in intracellular cyclic AMP (cAMP).[5]
- Downstream Kinase Cascades: Activation of these primary pathways leads to the stimulation
  of several downstream kinase cascades, including the Phosphoinositide 3-kinase
  (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway and the Mitogen-activated
  protein kinase (MAPK) pathways (ERK, JNK, and p38).[4] These pathways are involved in
  regulating cellular processes that contribute to the overall physiological response to CCK.



Below is a diagram illustrating the key signaling pathways activated by CCK1R agonists.



Click to download full resolution via product page

**CCK1** Receptor Signaling Pathway

# Experimental Protocols Study of NN9056 in Obese Göttingen Minipigs[3]

- Objective: To determine the effect of the long-acting CCK-1 receptor-selective analog NN9056 on food intake and body weight.
- Subjects: Obese Göttingen Minipigs.
- Treatment Groups:
  - Vehicle control
  - NN9056 low dose (regulated from 5 to 2 nmol/kg)



- NN9056 high dose (10 nmol/kg)
- Administration: Subcutaneous (s.c.) injection once daily for 13 weeks.
- Measurements:
  - Food intake was measured daily.
  - Body weight was measured twice weekly.
  - An intravenous glucose tolerance test (IVGTT) was performed at the end of the treatment period.

### Study of JMV-180 in Mice and Rats[4]

- Objective: To compare the effects of the CCK analog JMV-180 on food intake in rats and mice.
- Subjects: Male mice and rats.
- Treatment: Intraperitoneal (i.p.) injection of JMV-180. In some experiments, JMV-180 was coadministered with CCK-8 or a CCK-A receptor antagonist (A-70104).
- Measurements:
  - Intake of a liquid diet was measured.
  - Locomotor activity was also assessed in rats.

# Clinical Trial of GI 181771 in Overweight and Obese Patients[1]

- Objective: To test the hypothesis that the selective CCK-A agonist GI181771X induces weight loss.
- Subjects: Patients with a body mass index  $\geq$  30 or  $\geq$  27 kg/m  $^2$  with concomitant risk factors.
- Study Design: 24-week, double-blind, randomized, placebo-controlled trial.



- Treatment Groups:
  - Placebo
  - Different doses of GI181771X
- Intervention: Treatment was administered alongside a hypocaloric diet.
- Primary Efficacy Endpoint: Absolute change in body weight.
- Safety Monitoring: Abdominal ultrasound and magnetic resonance imaging were used to monitor pancreatic and gallbladder effects.

The workflow for a typical preclinical in-vivo study evaluating the effect of a CCK1R agonist on food intake is depicted below.





Click to download full resolution via product page

Preclinical Experimental Workflow



### **Discussion and Conclusion**

The data presented reveal a stark contrast between the effects of the non-peptidic CCK1R agonist **GI 181771** and peptide CCK analogs on food intake and body weight.

Peptide CCK analogs, such as NN9056 and JMV-180 (in mice), have demonstrated a clear and significant reduction in food intake in preclinical models. The long-acting nature of NN9056 translated into a sustained reduction in food intake and subsequent weight loss in obese minipigs over a 13-week period.[3] This suggests that potent and sustained activation of the CCK1R by peptide agonists can lead to meaningful reductions in energy intake.

In contrast, **GI 181771** failed to demonstrate efficacy in a long-term clinical trial for obesity.[1] While it is a selective CCK-A agonist, its effect on food intake in humans was not robust enough to induce weight loss. The "variable" effects on food intake and the emergence of dose-limiting gastrointestinal side effects, such as vomiting, suggest a narrow therapeutic window.[1] It is hypothesized that while **GI 181771** can induce short-term satiety signals, these may not be sufficient to overcome the complex, redundant pathways that regulate long-term energy balance.[2] Furthermore, the adverse effects likely hindered patient compliance and the ability to administer doses high enough for a sustained anorectic effect.

In conclusion, while both **GI 181771** and peptide CCK analogs target the same receptor, their pharmacological properties and resulting in-vivo effects differ significantly. The success of peptide analogs in preclinical studies highlights the potential of the CCK system as an anti-obesity target. However, the failure of **GI 181771** underscores the challenges in translating this concept to a safe and effective oral small molecule therapeutic. Future research in this area should focus on developing compounds with a wider therapeutic index and a more sustained effect on satiety without inducing significant adverse gastrointestinal events.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Effect of oral CCK-1 agonist GI181771X on fasting and postprandial gastric functions in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-obesity drug discovery: advances and challenges PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-acting CCK analogue NN9056 lowers food intake and body weight in obese Göttingen Minipigs PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of GI 181771 and Peptide CCK Analogs on Food Intake]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607635#gi-181771-s-effect-on-food-intake-compared-to-peptide-cck-analogs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com